N-(4-Acetamidophenyl)indomethacin Amide
Overview
Description
“N-(4-Acetamidophenyl)indomethacin Amide” is a potent and selective reversible Cox-2 inhibitor . It inhibits human Cox-2 with an IC50 of 0.1 μM and ovine Cox-2 with an IC50 of 0.625 μM . It is about 400 times less potent as an inhibitor of human Cox-1 and 80 times less potent as an inhibitor of ovine Cox-1 . It shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .
Molecular Structure Analysis
The molecular formula of “N-(4-Acetamidophenyl)indomethacin Amide” is C27H24ClN3O4 . Its molecular weight is 489.95 .Chemical Reactions Analysis
“N-(4-Acetamidophenyl)indomethacin Amide” is a reversible, potent, and selective COX-2 inhibitor . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .Physical And Chemical Properties Analysis
“N-(4-Acetamidophenyl)indomethacin Amide” appears as a crystalline solid . It has a solubility of ≤16mg/ml in DMSO and 16mg/ml in dimethyl formamide .Scientific Research Applications
Application in Biochemical Research
- Scientific Field : Biochemical Research
- Summary of the Application : N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, is a potent and selective reversible inhibitor of COX-2 . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
- Methods of Application or Experimental Procedures : N-4AIA inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .
- Results or Outcomes : In the carageenan-induced foot pad edema assay, oral administration of N-4AIA showed anti-inflammatory activity .
Application in Anti-Inflammatory Research
- Scientific Field : Anti-Inflammatory Research
- Summary of the Application : N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, has been shown to have anti-inflammatory activity . This is likely due to its ability to inhibit COX-2, an enzyme that plays a key role in inflammation .
- Methods of Application or Experimental Procedures : In the carageenan-induced foot pad edema assay, oral administration of N-4AIA showed anti-inflammatory activity .
- Results or Outcomes : The results of the carageenan-induced foot pad edema assay demonstrated the anti-inflammatory activity of N-4AIA .
Application in Cancer Chemopreventive Research
- Scientific Field : Cancer Chemopreventive Research
- Summary of the Application : N-4AIA has been reported to show cancer chemopreventive activity in various experimental models . This is likely due to its ability to inhibit COX-2, an enzyme that has been implicated in the development of various types of cancer .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The results of various experimental models demonstrated the cancer chemopreventive activity of N-4AIA .
Application in Antiangiogenic Research
- Scientific Field : Antiangiogenic Research
- Summary of the Application : N-4AIA has been reported to show antiangiogenic activity in various experimental models . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes : The results of various experimental models demonstrated the antiangiogenic activity of N-4AIA .
Future Directions
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMUUPNNEPVQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399202 | |
Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)indomethacin Amide | |
CAS RN |
261766-23-8 | |
Record name | N-(4-Acetamidophenyl)indomethacin Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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